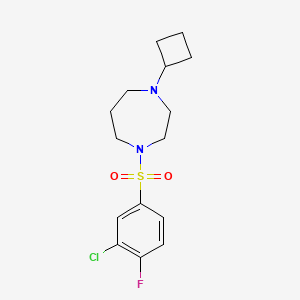

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O2S/c16-14-11-13(5-6-15(14)17)22(20,21)19-8-2-7-18(9-10-19)12-3-1-4-12/h5-6,11-12H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOJWEDZSKMNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and alkylating agents under controlled conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, using reagents like chlorinating and fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Activity

Research indicates that this compound may exhibit potential analgesic properties. Preliminary studies have suggested that it interacts with pain pathways, possibly through modulation of specific receptors involved in pain perception. Further investigations are necessary to elucidate its efficacy and safety profile.

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory conditions. The sulfonamide group may play a crucial role in modulating inflammatory pathways.

Anticancer Activity

Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the structure of related diazepanes have enhanced their inhibitory effects on tumor growth.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| BZM-2 | PC-3 | 34.79 | Current Study |

| BTA-1 | MCF-7 | 21.4 | Current Study |

| 1-(Chlorophenyl) | SKLU-1 | 27.93 | Current Study |

The mechanism of action may involve interference with signaling pathways associated with cell proliferation and apoptosis.

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective properties by interacting with GABA receptors, which are essential for neuronal signaling. This interaction suggests potential applications in treating neurodegenerative diseases and mood disorders.

Case Study 1: Analgesic Properties

A study focused on the analgesic effects of structurally similar compounds demonstrated significant pain relief in animal models. The results indicated that the presence of the diazepane ring enhances the interaction with pain receptors, suggesting that modifications to this compound could lead to improved analgesic agents.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. These findings highlight its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

A. 6-Amino-4-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1,4-dihydropyridine derivatives (Table 1, Entry 1)

- Structure : Features a dihydropyridine core with a 3-chloro-4-fluorophenyl group at the 1-position and a bromophenyl substituent at the 4-position.

- Key Differences: Backbone: Diazepane (7-membered ring) vs. dihydropyridine (6-membered, partially unsaturated ring). Functional Groups: The target compound includes a sulfonyl group (-SO₂-) and cyclobutyl substituent, while the dihydropyridine analog contains ester (-COOCH₃) and cyano (-CN) groups. Spectral Data: The dihydropyridine derivative exhibits IR peaks at 2172 cm⁻¹ (C≡N stretch) and 1741 cm⁻¹ (ester C=O), absent in the diazepane compound .

B. Sulfonamide-Containing Diazepanes

- Example : 4-Substituted-1-(aryl)sulfonyl-1,4-diazepanes.

- Comparison :

- Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from simpler aryl groups (e.g., phenyl, tolyl).

- Cyclobutyl vs. Linear Alkyl : Cyclobutyl’s constrained geometry may enhance binding selectivity compared to flexible alkyl chains.

Physicochemical and Pharmacological Properties

Key Findings :

- The dihydropyridine analog’s higher lipophilicity (LogP ~4.2) may enhance membrane permeability but reduce aqueous solubility compared to the target compound.

- The sulfonyl group in the target compound could improve metabolic stability over ester-containing analogs .

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound of significant interest due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a diazepane ring, a cyclobutyl group, and a sulfonyl moiety attached to a chlorofluorophenyl group.

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has been studied for its interaction with various biological targets, including:

- Histone Deacetylase Inhibition : The compound has shown potential as an inhibitor of histone deacetylase (HDAC), particularly HDAC6. This inhibition is linked to alterations in gene expression that may affect cancer cell proliferation and survival .

- Dopamine Transporter Interaction : Preliminary studies suggest that similar compounds exhibit binding affinity to the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This interaction could have implications for treating conditions like psychostimulant abuse .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| HDAC6 Inhibition | Reduced proliferation of cancer cells | |

| DAT Binding Affinity | Moderate affinity (K_i values) | |

| Cytotoxicity | Variable effects depending on concentration |

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Cancer Cell Lines : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the sulfonamide derivatives were effective in inhibiting cell growth in breast and renal cancer models .

- Animal Models : Research involving animal models has indicated that HDAC inhibitors can lead to significant reductions in tumor size and improved survival rates when administered alongside conventional therapies .

- Psychostimulant Abuse Models : In preclinical trials, compounds targeting DAT have shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine, suggesting potential therapeutic applications for addiction treatment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.